molecular formula C27H30N2O2 B402582 1-(ADAMANTANE-1-CARBONYL)-3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE

1-(ADAMANTANE-1-CARBONYL)-3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE

Cat. No.: B402582
M. Wt: 414.5g/mol
InChI Key: WMGJQMDFKRWUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(1-Adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether is a complex organic compound characterized by its unique adamantyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ADAMANTANE-1-CARBONYL)-3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the adamantylcarbonyl precursor, followed by the formation of the pyrazolyl intermediate. The final step involves the etherification of the phenyl group with the pyrazolyl intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1-Adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The phenyl and pyrazolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-(1-Adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(ADAMANTANE-1-CARBONYL)-3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, enhancing the compound’s stability and bioavailability. The pyrazolyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(1-Adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether: shares similarities with other adamantyl and pyrazolyl derivatives, such as:

Uniqueness

The uniqueness of 1-(ADAMANTANE-1-CARBONYL)-3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both adamantyl and pyrazolyl groups enhances its stability, reactivity, and potential for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5g/mol

IUPAC Name

1-adamantyl-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methanone

InChI

InChI=1S/C27H30N2O2/c1-31-23-9-7-21(8-10-23)24-14-25(22-5-3-2-4-6-22)29(28-24)26(30)27-15-18-11-19(16-27)13-20(12-18)17-27/h2-10,18-20,25H,11-17H2,1H3

InChI Key

WMGJQMDFKRWUON-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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